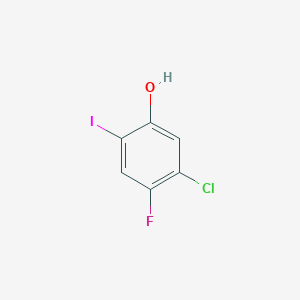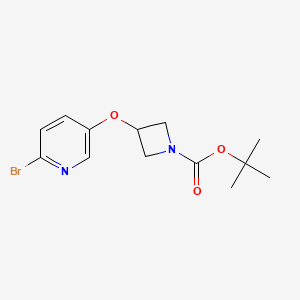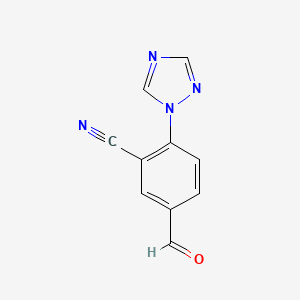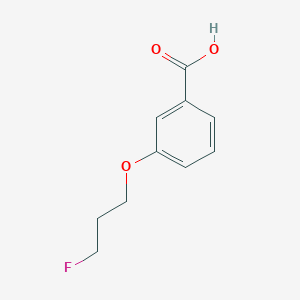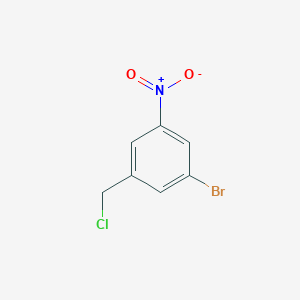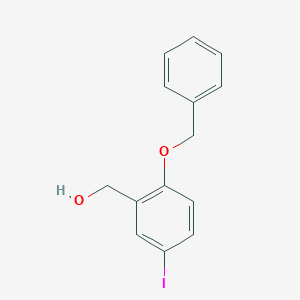
(2-(Benzyloxy)-5-iodophenyl)methanol
Übersicht
Beschreibung
(2-(Benzyloxy)-5-iodophenyl)methanol is an organic compound that features a benzyl ether group and an iodine atom attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-5-iodophenyl)methanol typically involves the following steps:
Benzylation: The starting material, 2-hydroxy-5-iodobenzaldehyde, undergoes benzylation using benzyl bromide in the presence of a base such as potassium carbonate. This reaction forms 2-(benzyloxy)-5-iodobenzaldehyde.
Reduction: The aldehyde group in 2-(benzyloxy)-5-iodobenzaldehyde is then reduced to a primary alcohol using a reducing agent like sodium borohydride, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Benzyloxy)-5-iodophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon with hydrogen gas.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.
Major Products Formed
Oxidation: (2-(Benzyloxy)-5-iodobenzaldehyde) or (2-(Benzyloxy)-5-iodobenzoic acid).
Reduction: (2-(Benzyloxy)-5-iodophenyl)methane.
Substitution: (2-(Benzyloxy)-5-azidophenyl)methanol or (2-(Benzyloxy)-5-cyanophenyl)methanol.
Wissenschaftliche Forschungsanwendungen
(2-(Benzyloxy)-5-iodophenyl)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as liquid crystals or polymers.
Wirkmechanismus
The mechanism of action of (2-(Benzyloxy)-5-iodophenyl)methanol depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The benzyl ether group and iodine atom can interact with various molecular targets, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-(Benzyloxy)-4-iodophenyl)methanol
- (2-(Benzyloxy)-3-iodophenyl)methanol
- (2-(Benzyloxy)-5-bromophenyl)methanol
Uniqueness
(2-(Benzyloxy)-5-iodophenyl)methanol is unique due to the specific positioning of the iodine atom and benzyl ether group on the phenyl ring. This positioning can significantly influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs.
Eigenschaften
IUPAC Name |
(5-iodo-2-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZHTNAQECYZQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90733113 | |
| Record name | [2-(Benzyloxy)-5-iodophenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90733113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636594-69-9 | |
| Record name | [2-(Benzyloxy)-5-iodophenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90733113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
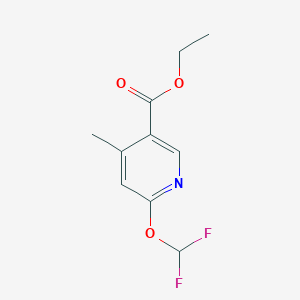
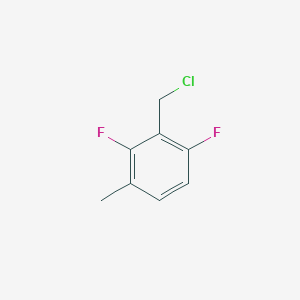
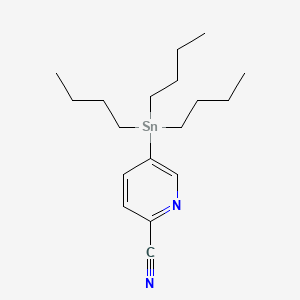
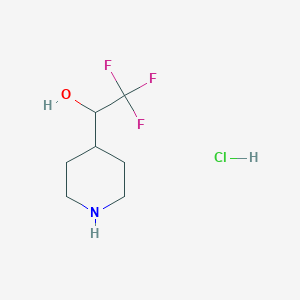
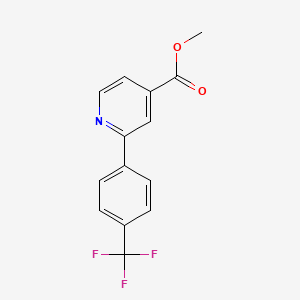
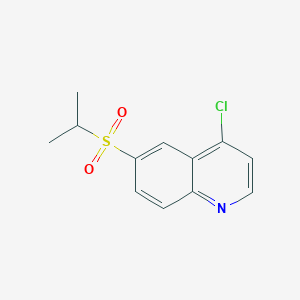
![Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B1444709.png)
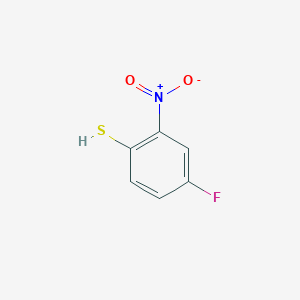
![3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1444712.png)
